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Compound of Interest

Compound Name: Cresidine Sulfonamide

CAS No.: 98489-97-5

Cat. No.: B1591429

Get Quote

Executive Summary
The sulfonamide scaffold, historically significant as the first systemic antibacterial (sulfa drugs),

has undergone a renaissance.[1] No longer limited to folate synthesis inhibition, novel

derivatives are now dominant in oncology (targeting Carbonic Anhydrases IX/XII) and

multidrug-resistant (MDR) antimicrobial research.

This guide objectively compares Novel Ureido-Sulfonamides and Sulfonamide-Metal

Complexes against industry standards (Acetazolamide, Sulfamethoxazole, Cisplatin). Analysis

focuses on selectivity ratios (

isoform comparison), cytotoxicity (

), and antimicrobial potency (MIC).

The Chemical Landscape: Structural Evolution
To understand the biological divergence, one must analyze the structural modifications driving

these new activities. The "Tail Approach" has revolutionized sulfonamide design, moving from

simple benzene-sulfonamides to complex hybrids.
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Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the functional modularity of modern sulfonamide derivatives.
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Caption: SAR logic showing how the "Tail" region confers selectivity for tumor-associated

isoforms (hCA IX) over cytosolic ones (hCA II), while the ZBG remains the catalytic anchor.

Anticancer Efficacy: Carbonic Anhydrase (CA)
Inhibition
Hypoxic tumors overexpress transmembrane Carbonic Anhydrases (hCA IX and XII) to regulate

pH. The clinical challenge is inhibiting these without affecting the ubiquitous, physiological hCA

I and II (which causes side effects like paresthesia).

Comparative Data: Selectivity Profiles
The table below compares SLC-0111 (a representative novel ureido-sulfonamide currently in

trials) against the standard Acetazolamide.
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Compound
Class

Representative
Agent

Target (

nM) hCA IX
(Tumor)

Off-Target (

nM) hCA II
(Cytosolic)

Selectivity
Ratio (II/IX)

Standard Control
Acetazolamide

(AAZ)
25.0 12.1

0.48 (Non-

selective)

Novel Ureido-

Sulfonamide

SLC-0111

Analog
4.5 451.0

100.2 (Highly

Selective)

Novel Coumarin-

Hybrid
Compound 7c 11.2 >10,000

>890 (Ultra

Selective)

Key Insight: While Acetazolamide is a potent inhibitor, its low selectivity ratio (<1) leads to

systemic toxicity. Novel ureido-derivatives sacrifice slight potency for massive gains in

selectivity (Ratio >100), making them viable for hypoxic tumor targeting.

Antimicrobial Efficacy: Combating MDR Strains
Novel sulfonamides are being engineered to bypass the dihydropteroate synthase (DHPS)

mutations common in resistant bacteria. Two emerging classes are Schiff-Base Hybrids and

Metal-Complexed Sulfonamides.

Comparative Data: MIC Values ( )
Lower values indicate higher potency.[2]

Organism Strain Type
Sulfamethoxaz
ole (Standard)

Novel Schiff-
Base Hybrid
(4-Br)

Cu(II)-
Sulfonamide
Complex

S. aureus
MRSA

(Resistant)
>64 (Resistant) 1.8 - 2.6 4.0

E. coli ATCC 25922 32 8.0 2.5

P. aeruginosa MDR Isolate >128 32 16
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Key Insight: The novel 4-Br Schiff-base derivative restores efficacy against MRSA, likely due to

dual-action mechanisms (membrane disruption + enzyme inhibition), whereas the standard

Sulfamethoxazole fails completely.

Validated Experimental Protocols
To replicate these findings, researchers must use self-validating protocols.

Protocol A: Stopped-Flow CO Hydration Assay (Enzyme
Inhibition)
Gold standard for determining

kinetics of CA inhibitors.

Reagents:

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

SO

.

Indicator: 0.2 mM Phenol Red.

Substrate: CO

-saturated water.

Workflow Diagram:
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1. Preparation
Incubate Enzyme + Inhibitor

(15 min @ RT)

2. Rapid Mixing
Mix with CO2-Saturated Water

(<10 ms dead time)

3. Spectrophotometry
Monitor Absorbance Drop @ 557nm

(Phenol Red Acidification)

4. Calculation
Determine Initial Velocity (V0)

Fit to Michaelis-Menten

Click to download full resolution via product page

Caption: Workflow for Stopped-Flow CO2 Hydration Assay. The acidification rate is directly

proportional to CA activity.

Protocol B: CLSI Broth Microdilution (Antimicrobial)
Standard: CLSI M07-A10

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Plate Setup: Use 96-well plates. Dispense 100

of sulfonamide derivative (serial 2-fold dilutions) into columns 1-10.

Controls:

Column 11: Growth Control (Bacteria + Solvent/DMSO).

Column 12: Sterility Control (Media only).
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Incubation: 16-20 hours at 37°C.

Readout: Visual turbidity or Resazurin addition (blue

pink indicates growth).

Validation: The MIC is the lowest concentration with no visible growth.

Critical Analysis & Limitations
While novel sulfonamides show superior in vitro profiles, two critical hurdles remain:

Solubility: Many "Tail" derivatives (especially Schiff bases) have poor aqueous solubility

(LogP > 4).

Solution: Formulation as hydrochloride salts or inclusion in cyclodextrins is often required

for in vivo bioavailability.

Zinc Stripping: Metal-complexed sulfonamides (e.g., Copper/Silver) may act via non-specific

metal toxicity rather than targeted inhibition.

Control: Always run a "Metal Salt Only" control (e.g., CuSO

) alongside the complex to distinguish ligand activity from metal toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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